Fluoroacetyl fluoride

Beschreibung

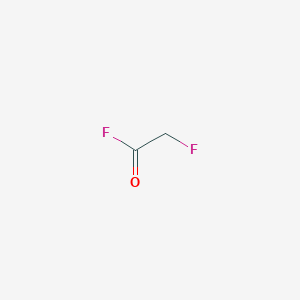

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoroacetyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F2O/c3-1-2(4)5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGXUEOAYSYXNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164784 | |

| Record name | Acetyl fluoride, fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1514-42-7 | |

| Record name | Acetyl fluoride, fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1514-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl fluoride, fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001514427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl fluoride, fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Rotational Isomerism of Fluoroacetyl Fluoride: A Technical Analysis

This technical guide details the rotational isomerism of Fluoroacetyl Fluoride (FAF) , a fundamental haloacetyl halide (

Executive Summary

Fluoroacetyl fluoride exists as a dynamic equilibrium between two planar conformers: the ground-state trans (anti) rotamer and the higher-energy cis (syn) rotamer. Unlike longer-chain homologs which often exhibit gauche stability, FAF is restricted to these two planar forms due to the dominance of the twofold potential barrier component.

This guide provides the thermodynamic parameters, structural data, and spectroscopic signatures required to isolate, identify, and model these isomers in experimental settings.

Molecular Architecture & Energetics

Conformational Geometry

The internal rotation around the C–C single bond creates a potential energy surface (PES) with two distinct minima.

-

Trans Rotamer (

): The two fluorine atoms are anti-periplanar. This is the global minimum. -

Cis Rotamer (

): The two fluorine atoms are syn-periplanar. This is a local minimum, stable enough to be observed spectroscopically but thermodynamically less favored.

Thermodynamic Parameters

The stability difference is driven by dipolar repulsion and orbital interactions (anomeric effects).

| Parameter | Value | Unit | Source |

| Ground State | Trans (Anti) | - | Saegebarth & Wilson [1] |

| Energy Difference ( | cal/mol | Microwave Intensity Analysis [1] | |

| kJ/mol | Converted | ||

| Rotational Barrier | cal/mol | Estimated (Threefold component) | |

| Dipole Moment (Trans) | Debye | Stark Effect [1] | |

| Dipole Moment (Cis) | Debye | Stark Effect [1] |

Critical Insight: Counter-intuitively, the cis rotamer has a lower total dipole moment (

D) than the trans form (D). This anomaly is crucial for chromatographic or electrostatic separation strategies; the trans form is actually the more polar species in the gas phase.

Theoretical Framework: Potential Energy Surface

The rotational potential

Figure 1: Logical flow of rotational isomerization. The system rests in Trans but populates Cis at RT.

Spectroscopic Characterization Protocols

Protocol A: Microwave Spectroscopy (Structural Validation)

Microwave spectroscopy is the definitive method for distinguishing the rotamers due to their distinct moments of inertia.

-

Trans-FAF Signature:

-

Look for the ground state transitions associated with rotational constants

GHz (approx), -

Key Diagnostic: The dipole component

D is dominant. Strong

-

-

Cis-FAF Signature:

-

Rotational constants will differ significantly due to the mass distribution change.

-

Key Diagnostic: The dipole component

D is significant, unlike in the trans form (

-

Protocol B: Vibrational Spectroscopy (IR/Raman)

Vibrational modes, particularly the torsional twist, serve as the "fingerprint" for establishing equilibrium ratios.

| Mode Description | Trans Frequency ( | Cis Frequency ( | Notes |

| C-C Torsion ( | Not Obs. (Predicted < 100) | Far-IR region. High sensitivity to environment. | |

| Skeletal Bending | Distinct shift | Coupled with torsion. | |

| C=O[1] Stretch | ~1850 | ~1860 | Shift due to field effect of syn-fluorine. |

Self-Validating Step:

To confirm the assignment of the trans band at 127 cm⁻¹, record the spectrum at varying temperatures (e.g., 298K vs 250K). The intensity of the cis bands (higher energy) must decrease relative to the trans bands as temperature drops, following the Boltzmann distribution:

Experimental Workflow: Synthesis to Analysis

The following workflow outlines the generation and verification of FAF isomers.

Figure 2: Synthesis and validation workflow for FAF isomers.

References

-

Saegebarth, E., & Wilson, E. B. (1967). Study of Rotational Isomerism in Fluoroacetyl Fluoride by Microwave Spectroscopy. The Journal of Chemical Physics, 46(8), 3088–3098.

-

Durig, J. R., et al. (1989). Conformational stability, barriers to internal rotation, and vibrational assignment of fluoroacetyl chloride. The Journal of Chemical Physics.[1][2]

-

Kveseth, K. (1975). Conformational analysis of haloacetyl halides. Acta Chemica Scandinavica.

Sources

Fluoroacetyl fluoride IUPAC name 2-fluoroacetyl fluoride

This is an in-depth technical guide on Fluoroacetyl Fluoride (2-fluoroacetyl fluoride) , structured for researchers and drug development professionals.

Strategic Reagent Profile & Handling Protocol

Subject: Fluoroacetyl Fluoride (IUPAC: 2-Fluoroacetyl fluoride)

CAS: 1514-42-7

Formula:

Executive Technical Summary

Fluoroacetyl fluoride is a highly specialized acylating agent used to introduce the fluoroacetyl moiety (

However, its utility is gated by its severe toxicity. Upon hydrolysis, it generates fluoroacetic acid , a precursor to "lethal synthesis" in the Krebs cycle. This guide provides a self-validating framework for its synthesis, application, and containment, moving beyond standard SDS data to operational causality.

Chemical Architecture & Physicochemical Properties

Fluoroacetyl fluoride is a volatile liquid (potentially gaseous at slightly elevated temperatures) characterized by high reactivity toward nucleophiles.

Structural Data

| Property | Value | Technical Note |

| Structure | Bifunctional fluorination: | |

| Boiling Point | ~50–68 °C (Est.) | Note: While some sources cite 68°C, trends in acyl halides (Acetyl F: 21°C vs Acetyl Cl: 52°C) suggest it may boil lower. Treat as a volatile toxic. |

| Density | ~1.15 g/cm³ | Estimated based on halogenated congeners. |

| Solubility | Reacts with water | Hydrolyzes instantly to HF and Fluoroacetic acid. Soluble in DCM, ether, sulfolane. |

| Reactivity | High Electrophilicity | The carbonyl carbon is highly activated by the electronegative |

Synthesis & Production Protocol

Direct fluorination of acetyl fluoride is uncontrolled. The most reliable, self-validating laboratory method involves Halogen Exchange (Halex) using fluoroacetyl chloride and anhydrous potassium fluoride.

Protocol: Halex Reaction via Phase Transfer

Objective: Conversion of Fluoroacetyl Chloride to Fluoroacetyl Fluoride.

Reagents:

-

Fluoroacetyl Chloride (CAS: 359-06-8)

-

Potassium Fluoride (Anhydrous, Spray-dried)

-

Solvent: Sulfolane or Acetonitrile (Dry)

-

Catalyst: 18-Crown-6 (Phase Transfer Catalyst)

Methodology:

-

Activation: Dry KF at 150°C under high vacuum for 4 hours. Water is the enemy of yield (hydrolysis competes).

-

Setup: Flame-dried Schlenk flask under

atmosphere. -

Reaction: Suspend activated KF (1.2 equiv) and 18-Crown-6 (0.05 equiv) in dry Sulfolane.

-

Addition: Add Fluoroacetyl Chloride (1.0 equiv) dropwise at 0°C.

-

Conversion: Warm to room temperature. The chloride (

) is displaced by fluoride ( -

Isolation: Distill the product directly from the reaction mixture under reduced pressure into a liquid nitrogen-cooled trap.

Validation Point: The disappearance of the acyl chloride C=O stretch (~1800 cm⁻¹) and appearance of the acyl fluoride C=O stretch (~1840-1850 cm⁻¹) in IR, or the shift in ¹⁹F NMR (Acyl-F signal is distinctively downfield).

Workflow Visualization

Figure 1: Halogen Exchange (Halex) synthesis pathway for Fluoroacetyl Fluoride.

Reactivity Profile & Synthetic Utility

Fluoroacetyl fluoride is a "hard" electrophile. It is preferred over the chloride in specific applications where the chloride might cause side reactions (e.g., elimination) or when a fluoride leaving group facilitates a subsequent step.

Key Applications

-

Friedel-Crafts Acylation:

-

Synthesis of Fluorinated Heterocycles:

-

Condensation with amidines or hydrazines to form fluoromethyl-substituted pyrimidines or pyrazoles.

-

-

Enzymatic Probes:

-

Used to synthesize specific suicide inhibitors for esterases or proteases.

-

Toxicology: The Mechanism of Lethal Synthesis

CRITICAL WARNING: This compound is a metabolic poison. Its danger lies not just in its corrosivity, but in its bio-activation.

Mechanism of Action

Fluoroacetyl fluoride hydrolyzes in the lung or mucosal tissue to form Fluoroacetate . This enters the mitochondria and mimics acetate in the TCA (Krebs) cycle.

-

Activation: Fluoroacetate

Fluoroacetyl-CoA (via Acetyl-CoA Synthetase). -

Condensation: Fluoroacetyl-CoA + Oxaloacetate

(-)-Erythro-2-Fluorocitrate (via Citrate Synthase). -

Inhibition: Fluorocitrate binds irreversibly to Aconitase , the enzyme responsible for converting citrate to isocitrate.

-

Collapse: Citrate accumulates, cellular respiration halts, and energy production (ATP) ceases.

Toxicological Pathway Diagram

Figure 2: The "Lethal Synthesis" pathway leading to mitochondrial collapse.

Handling Protocols: A Self-Validating System

Do not rely on standard fume hoods alone. Use a Double-Barrier System .

Engineering Controls

-

Primary: Glovebox (Nitrogen atmosphere) is preferred.

-

Secondary: Schlenk line with a bleached exhaust (scrubber).

-

Scrubber: All exhaust must pass through a saturated KOH/Ethanol trap to neutralize acyl fluoride vapors immediately.

PPE Standards

-

Respiratory: SCBA (Self-Contained Breathing Apparatus) available for emergency spills. Standard respirators are insufficient for high concentrations.

-

Dermal: Double gloving (Nitrile under Neoprene).

-

Skin Antidote: Calcium Gluconate gel (for HF component) must be on hand.

Decontamination (The "Kill" Solution)

Prepare a "Kill Bath" before starting any experiment:

-

Composition: 10% NaOH or KOH in Ethanol/Water (1:1).

-

Action: Rapidly hydrolyzes the fluoride to acetate and fluoride ions (neutralized by base).

-

Validation: Check pH > 10 after soaking glassware.

Emergency Response

-

Inhalation: Immediate removal to fresh air. Administer 100% Oxygen. Ethanol (therapeutic dose) has been suggested historically to compete with fluoroacetate metabolism, but Glycerol monoacetate (Monoacetin) is the specific antidote if available (consult medical professionals immediately).

References

-

Olah, G. A., et al. (1961). Fluorine-containing Organic Compounds.[4][5][6][7][8][9][10][11] Journal of the American Chemical Society.[7]

-

Pace, E. L., & Hodge, P. E. (1972).[12] Thermodynamic properties of trifluoroacetyl fluoride and fluoroacetyl fluoride. Journal of Chemical Thermodynamics.

-

Peters, R. A. (1952). Lethal Synthesis. Proceedings of the Royal Society of London. Series B.

-

Lauble, H., et al. (1996). The Reaction of Fluorocitrate with Aconitase and the Crystal Structure of the Enzyme-Inhibitor Complex.[11] Proceedings of the National Academy of Sciences.

-

NIST Chemistry WebBook. (2023). Trifluoroacetyl fluoride / Acetyl fluoride Data.[12]

-

BOC Sciences. (2024). Fluoroacetyl Fluoride Product Specifications.

Sources

- 1. FLUOROACETYL FLUORIDE | 1514-42-7 [chemicalbook.com]

- 2. Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Trifluoroacetyl Fluoride-Shandong Dongyue Future Hydrogen Energy Materials Co.,Ltd. [dyfhem.com]

- 5. Fluoroacetic acid | CH2FCOOH | CID 5237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Trifluoroacetyl Fluoride-Shandong Dongyue Future Hydrogen Energy Materials Co.,Ltd. [dyfhem.com]

- 7. youtube.com [youtube.com]

- 8. Fluoroacetyl chloride | C2H2ClFO | CID 9663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]

- 10. 354-34-7 Cas No. | Trifluoroacetyl fluoride | Matrix Scientific [matrixscientific.com]

- 11. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Trifluoroacetyl fluoride [webbook.nist.gov]

Chemo-Selectivity and Handling of Fluoroacetyl Fluoride: A Technical Guide

Executive Summary: The Fluorine Paradox

Fluoroacetyl fluoride (FAF, CAS: 359-01-3) represents a unique class of acylating agents where the high electronegativity of the fluorine atom creates a paradox of stability and reactivity. Unlike its analog fluoroacetyl chloride, FAF exhibits a higher resistance to spontaneous hydrolysis due to the strength of the C-F bond (approx. 116 kcal/mol vs. 81 kcal/mol for C-Cl), yet it remains highly electrophilic toward hard nucleophiles such as amines and alcohols.

This guide details the operational parameters for leveraging FAF in drug discovery—specifically for installing the metabolically robust monofluoroacetyl moiety—while mitigating the extreme risks associated with its metabolic byproducts.

Critical Safety Directive: The Lethal Synthesis

WARNING: METABOLIC POISON Before handling FAF, researchers must understand that its hydrolysis product, fluoroacetic acid, is a precursor to fluorocitrate , a suicide inhibitor of the Krebs cycle. This is not a standard chemical burn hazard; it is a metabolic poison with no proven antidote.

The Mechanism of Toxicity

Upon inhalation or skin absorption, FAF hydrolyzes to fluoroacetate. This compound mimics acetate and enters the Tricarboxylic Acid (TCA) cycle. The enzyme citrate synthase mistakenly converts it into (-)-erythro-2-fluorocitrate . This metabolite binds irreversibly to aconitase , locking the enzyme and halting cellular respiration.

Figure 1: The "Lethal Synthesis" pathway.[1] FAF acts as a pro-toxin, converting into the aconitase inhibitor fluorocitrate inside the mitochondria.

Reactivity Matrix and Mechanism

The Mechanism

The reaction of FAF with nucleophiles follows the standard addition-elimination mechanism (

-

Electrophilicity: The carbonyl carbon is highly electron-deficient due to the inductive effect of the

-fluorine and the acyl fluorine. -

Bond Strength: The formation of the H-F bond (in the presence of a proton source) or a metal-fluoride salt (in the presence of a base) provides the thermodynamic driving force to break the strong C(sp2)-F bond.

Reactivity Comparison Table

| Nucleophile Type | Reaction Partner | Product | Relative Rate | Notes |

| N-Nucleophile | Primary/Secondary Amines | Fluoroacetamides | Fast (Exothermic) | Requires base scavenger (TEA/DIPEA) to neutralize HF. |

| O-Nucleophile | Alcohols (Primary) | Fluoroacetates | Moderate | Often requires activation (e.g., DMAP) or anionic form (alkoxide). |

| O-Nucleophile | Water | Fluoroacetic Acid | Slow (vs. Chlorides) | Hydrolysis releases HF gas. Glassware etching possible. |

| C-Nucleophile | Enolates / Grignards | Fast | High risk of double addition; temperature control (-78°C) essential. |

Experimental Protocols

General Handling Requirements

-

Atmosphere: Strictly anhydrous Argon or Nitrogen.

-

Vessels: PFA (Perfluoroalkoxy) or PTFE flasks are recommended. Glass can be used if the system is perfectly dry, but HF generation will etch glass surfaces over time.

-

Quenching: Never quench directly with water. Use saturated Calcium Chloride (

) or Calcium Gluconate solution to precipitate fluoride as insoluble

Protocol: Synthesis of N-Benzyl-2-fluoroacetamide

This protocol demonstrates the selective acylation of an amine while preserving the

Reagents:

-

Benzylamine (1.0 equiv)

-

Fluoroacetyl Fluoride (1.1 equiv)

-

Triethylamine (

) (1.2 equiv) -

Dichloromethane (DCM), anhydrous

Workflow:

-

Setup: Flame-dry a two-neck flask under Argon flow. Charge with Benzylamine and

in anhydrous DCM. Cool to 0°C. -

Addition: Add FAF dropwise (or via gas bubbler if using gaseous stock) to the stirring solution.

-

Observation: White fumes (HF-Amine salts) may form if stirring is insufficient.

-

-

Reaction: Allow to warm to Room Temperature (RT) over 2 hours. Monitor by TLC (stain with KMnO4; fluoroacetamides are UV active if conjugated).

-

Workup:

-

Dilute with DCM.

-

Wash with sat.

(removes HF and unreacted FAF). -

Wash with sat.

(scavenges residual fluoride ions). -

Dry organic layer over

and concentrate.

-

-

Purification: Recrystallization from Hexanes/EtOAc usually yields pure product.

Figure 2: Step-by-step reaction pathway for amide formation using FAF.

Troubleshooting & Optimization

Common Failure Modes

-

Oligomerization: If the base is too strong (e.g., NaH), the

-proton of the fluoroacetyl group can be deprotonated, leading to self-condensation. Solution: Use non-nucleophilic organic bases like DIPEA. -

Hydrolysis: Presence of moisture generates HF, which can catalyze the decomposition of the product or damage HPLC columns during analysis. Solution: Use molecular sieves in the solvent.

Analytical Validation

-

19F NMR: The definitive tool.

-

FAF Reactant: typically

+40 to +50 ppm (COF) and -230 ppm ( -

Product (Amide):

-220 to -230 ppm (triplet, -

Note: Disappearance of the COF peak confirms consumption of the acyl fluoride.

-

References

-

CDC/ATSDR. (2003).[2] Public Health Statement: Fluorides, Hydrogen Fluoride, and Fluorine.[2] Agency for Toxic Substances and Disease Registry.[2] [Link]

-

Gonçalves, et al. (2005). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology. [Link]

-

Lauble, H., et al. (1996). The Reaction of Fluorocitrate with Aconitase and the Crystal Structure of the Enzyme-Inhibitor Complex. Proceedings of the National Academy of Sciences. [Link]

Sources

An In-Depth Technical Guide to Fluoroacetyl Fluoride: A Versatile Fluorinated Building Block for Industrial Applications

Abstract

Fluoroacetyl fluoride (CH₂F-COF) is a reactive acyl fluoride that holds significant potential as a key intermediate in the synthesis of complex fluorinated molecules for the pharmaceutical and agrochemical industries. The incorporation of the fluoroacetyl moiety can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of a molecule. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential industrial applications of fluoroacetyl fluoride. Drawing upon established principles of organofluorine chemistry and data from analogous compounds, this document aims to serve as a valuable resource for researchers, scientists, and professionals in drug development and specialty chemical synthesis.

Introduction: The Strategic Importance of the Fluoroacetyl Group

The strategic introduction of fluorine into organic molecules is a well-established and powerful tool in modern medicinal and agricultural chemistry.[1][2] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can dramatically alter the physicochemical and biological characteristics of a compound.[1] Fluoroacetyl fluoride serves as a reactive and efficient precursor for the introduction of the fluoroacetyl group (-COCH₂F), a motif of growing interest in the design of novel bioactive compounds.

The presence of a fluoroacetyl group can:

-

Enhance Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, leading to a longer biological half-life.

-

Modulate Acidity and Basicity: The electron-withdrawing nature of the fluorine atom can influence the pKa of nearby functional groups, affecting drug-receptor interactions.

-

Improve Binding Affinity: The unique electronic properties of the fluoroacetyl group can lead to more favorable interactions with biological targets.

-

Increase Lipophilicity: In certain contexts, the introduction of fluorine can enhance membrane permeability and improve bioavailability.

This guide will delve into the technical aspects of fluoroacetyl fluoride, providing insights into its synthesis, reactivity, and potential applications, thereby enabling its effective utilization in research and industrial settings.

Physicochemical and Spectroscopic Properties

While extensive experimental data for fluoroacetyl fluoride is not widely published, its properties can be estimated based on related compounds and computational studies.

| Property | Value/Description | Source/Basis |

| Molecular Formula | C₂H₂F₂O | [3] |

| Molecular Weight | 80.03 g/mol | [3] |

| Boiling Point | 68.3 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.15 g/cm³ (Predicted) | [3] |

| Appearance | Expected to be a colorless, fuming liquid with a pungent odor. | Analogy with acetyl fluoride and trifluoroacetyl fluoride.[3][4] |

| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents. | General reactivity of acyl halides. |

Spectroscopic Characterization:

-

¹⁹F NMR: The fluorine nucleus is highly sensitive in NMR spectroscopy, providing a wide chemical shift range and sharp signals.[5] For fluoroacetyl fluoride, two distinct signals would be expected: one for the fluorine atom on the acetyl group and another for the acyl fluoride fluorine. The chemical shifts and coupling constants would be highly informative for structural confirmation.

-

¹H NMR: A characteristic triplet would be expected for the -CH₂F protons due to coupling with the adjacent fluorine atom.

-

¹³C NMR: Two signals are anticipated for the carbonyl carbon and the α-carbon, with characteristic C-F coupling patterns.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1800-1850 cm⁻¹ is expected for the C=O stretching vibration of the acyl fluoride.

Synthesis of Fluoroacetyl Fluoride

Proposed Synthesis from Fluoroacetic Acid

A robust method for the synthesis of acyl fluorides is the deoxyfluorination of carboxylic acids.[6] This approach offers a direct conversion and can be achieved using various modern fluorinating reagents.

Reaction Scheme:

Caption: Proposed synthesis of fluoroacetyl fluoride from fluoroacetic acid.

Detailed Experimental Protocol (Hypothetical):

-

Reactor Setup: A dry, inert-atmosphere reaction vessel (e.g., glass-lined or Hastelloy) equipped with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with fluoroacetic acid and a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).

-

Reagent Addition: A solution of a suitable fluorinating agent, such as cyanuric fluoride or another deoxyfluorinating agent, in the same solvent is added dropwise to the stirred solution of fluoroacetic acid at a controlled temperature (typically 0-25 °C).

-

Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as ¹⁹F NMR or gas chromatography, to determine the consumption of the starting material and the formation of the product.

-

Workup and Purification: Upon completion of the reaction, the reaction mixture is filtered to remove any solid byproducts. The crude product is then purified by fractional distillation under anhydrous conditions to yield pure fluoroacetyl fluoride.

Causality of Experimental Choices:

-

Inert Atmosphere: Fluoroacetyl fluoride is highly reactive towards moisture and must be handled under anhydrous and inert conditions to prevent hydrolysis.

-

Aprotic Solvent: The use of an aprotic solvent is crucial to avoid reaction with the solvent and to ensure the stability of the product.

-

Controlled Temperature: The reaction is often exothermic, and temperature control is necessary to prevent side reactions and ensure the selectivity of the transformation.

-

Fractional Distillation: Due to the volatile nature of fluoroacetyl fluoride, fractional distillation is the preferred method for purification to separate it from the solvent and any remaining starting materials or byproducts.

Reactivity and Industrial Applications

Fluoroacetyl fluoride, as a reactive acyl fluoride, is an excellent electrophile and readily undergoes nucleophilic acyl substitution reactions. This reactivity makes it a valuable building block for introducing the fluoroacetyl moiety into a wide range of molecules.

General Reactivity Profile

Fluoroacetyl fluoride is expected to react readily with various nucleophiles, including:

-

Alcohols: To form fluoroacetate esters.

-

Amines: To form fluoroacetamides.

-

Water: To hydrolyze back to fluoroacetic acid.

-

Carbanions: To form β-keto esters or related compounds.

The reactivity of fluoroacetyl fluoride is driven by the highly electrophilic carbonyl carbon, which is activated by the two electron-withdrawing fluorine atoms.

Applications in Pharmaceutical Synthesis

The incorporation of the fluoroacetyl group can be a key step in the synthesis of novel drug candidates.[2] The enhanced metabolic stability and modified electronic properties conferred by this group can lead to improved therapeutic profiles.

Hypothetical Reaction Scheme in Drug Synthesis:

Caption: General scheme for the use of fluoroacetyl fluoride in drug synthesis.

Applications in Agrochemical Synthesis

In the agrochemical industry, the introduction of fluorine-containing groups is a common strategy to enhance the efficacy and stability of pesticides, herbicides, and fungicides.[1][8] The fluoroacetyl group can be incorporated to create new active ingredients with improved biological activity and environmental profiles.

Hypothetical Reaction Scheme in Agrochemical Synthesis:

Caption: General scheme for the use of fluoroacetyl fluoride in agrochemical synthesis.

Safety, Handling, and Storage

Fluoroacetyl fluoride is expected to be a hazardous substance and should be handled with extreme caution by trained personnel in a well-ventilated chemical fume hood.[9][10][11]

| Hazard Category | Description | Precautionary Measures |

| Toxicity | Expected to be toxic if inhaled, swallowed, or in contact with skin. May cause severe skin burns and eye damage.[9][12] | Avoid all contact. Use in a well-ventilated area. Wear appropriate personal protective equipment. |

| Corrosivity | Highly corrosive to metals and tissues. | Handle in a chemical fume hood. Use corrosion-resistant equipment. |

| Reactivity | Reacts violently with water, releasing toxic and corrosive fumes. Incompatible with strong bases, oxidizing agents, and alcohols.[13] | Store in a cool, dry, well-ventilated area away from incompatible materials. Keep container tightly sealed. |

| Flammability | While fluoroacetyl fluoride itself may not be flammable, it can react with other substances to generate heat. | Keep away from heat and ignition sources. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[11][14]

-

Skin Protection: A full suit of chemical-resistant clothing, including gloves (e.g., neoprene or nitrile) and boots, is required.[14]

-

Respiratory Protection: A full-face respirator with an appropriate cartridge for acid gases and organic vapors, or a self-contained breathing apparatus (SCBA), should be used.[14]

Emergency Procedures:

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

-

Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, give them water to drink. Seek immediate medical attention.

Analytical Methods

The purity and concentration of fluoroacetyl fluoride can be determined using a variety of analytical techniques:

-

Gas Chromatography (GC): Coupled with a suitable detector (e.g., FID or MS), GC is an effective method for assessing purity and quantifying impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F and ¹H NMR are powerful tools for structural confirmation and purity analysis.[5]

-

Ion-Selective Electrode (ISE): After hydrolysis to fluoride ions, an ISE can be used for the quantitative determination of the total fluorine content.[16][17]

Conclusion

Fluoroacetyl fluoride is a highly reactive and versatile building block with significant potential for the synthesis of advanced materials, pharmaceuticals, and agrochemicals. While its direct industrial applications are not as widely documented as those of its perfluorinated analog, its utility as a source of the fluoroacetyl moiety is clear. By understanding its synthesis, reactivity, and handling requirements, researchers and industrial chemists can unlock the potential of this valuable fluorinated intermediate. Further research into the specific applications and optimization of the synthesis of fluoroacetyl fluoride will undoubtedly expand its role in the development of new and innovative chemical products.

References

- Process for preparing trifluoroacetyl fluoride. (n.d.). Google Patents.

-

19Fluorine NMR. (n.d.). Retrieved from [Link]

-

fluoroacetyl chloride. (n.d.). JoDrugs. Retrieved from [Link]

-

Acyl fluoride synthesis by fluorination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Jesdaphon, S., et al. (2019). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Agricultural and Food Chemistry, 67(23), 6435-6447.

-

Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Chemistry Stack Exchange. Retrieved from [Link]

- Method of producing acid fluorides from acid chlorides. (n.d.). Google Patents.

-

Acetyl fluoride. (n.d.). Wikipedia. Retrieved from [Link]

-

Toxicological Profile for Hydrogen Fluoride, and Fluorine. (n.d.). Agency for Toxic Substances and Disease Registry | ATSDR. Retrieved from [Link]

- Nielsen, M. K., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8475-8482.

- Gonçalves, R. A., et al. (2021). Toxicology of fluoroacetate: A review, with possible directions for therapy research. Journal of Applied Toxicology, 41(1), 2-15.

-

-

ANALYTICAL METHODS. (n.d.). Retrieved from [Link]

-

-

Water Fluoridation Additives Fact Sheet. (2014, December 22). Centers for Disease Control and Prevention. Retrieved from [Link]

- Fluorinated building blocks in drug design: new pathways and targets. (2022). RSC Medicinal Chemistry, 13(1), 18-36.

-

Chemicals used for fluoridation are highly-toxic industrial waste products. (2019, July 29). Fluoride Action Network. Retrieved from [Link]

- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). The Royal Society of Chemistry.

-

-

CHEMICAL AND PHYSICAL INFORMATION. (n.d.). Retrieved from [Link]

-

-

A Process For Preparation Of Difluoroacetyl Fluoride And Its Derivatives. (n.d.). Quick Company. Retrieved from [Link]

- Grandjean, P. (2019). Principles of fluoride toxicity and the cellular response: a review. Environmental Health, 18(1), 1-13.

-

Fluoride Uses. (n.d.). News-Medical. Retrieved from [Link]

- Acetyl fluoride. (2018, August 3).

- Fluoride Detection and Quantification, an Overview from Traditional to Innovative Material-Based Methods. (n.d.).

- Process for preparing trifluoroacetyl fluoride. (n.d.). Google Patents.

- Method for preparing a-fluoro-propionyl acetate. (n.d.). Google Patents.

- Gerig, J. T. (2001). Fluorine NMR.

-

Chemical Properties of acetyl fluoride (CAS 557-99-3). (n.d.). Cheméo. Retrieved from [Link]

- SAFETY D

-

Nucleophilic Fluorination. (2023, March 27). The Doyle Group - UCLA. Retrieved from [Link]

- Method 9214: Potentiometric Determination of Fluoride in Aqueous Samples with Ion-Selective Electrode. (n.d.). U.S. Environmental Protection Agency.

- Environment-friendly fluoride-free foam extinguishing agent and preparation method thereof. (n.d.).

- 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.).

- Mastering Specialty Chemical Synthesis with Fluorin

-

Trifluoroacetyl Fluoride. (n.d.). Shandong Dongyue Future Hydrogen Energy Materials Co.,Ltd. Retrieved from [Link]

- The Analytical Methods Used to Detect Fluoride in Dental Pharmaceuticals. (2017, December 11).

- A REVIEW ON ANALYTICAL METHODS FOR FLUORIDE DETERMINATION IN W

- Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. (2020, September 24). Accounts of Chemical Research, 53(10), 2326-2339.

-

Trifluoroacetyl fluoride. (n.d.). NIST WebBook. Retrieved from [Link]

- Fluorine Or Fluorine Compound Containing Patents and Patent Applications (Class 424/52). (n.d.).

Sources

- 1. ossila.com [ossila.com]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. Trifluoroacetyl Fluoride-Shandong Dongyue Future Hydrogen Energy Materials Co.,Ltd. [dyfhem.com]

- 4. Acetyl fluoride - Wikipedia [en.wikipedia.org]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. Acyl fluoride synthesis by fluorination [organic-chemistry.org]

- 7. US5672748A - Process for preparing trifluoroacetyl fluoride - Google Patents [patents.google.com]

- 8. nucleophilic fluorination reactions: Topics by Science.gov [science.gov]

- 9. JoDrugs. FLUOROACETYL CHLORIDE [jodrugs.com]

- 10. pfaltzandbauer.com [pfaltzandbauer.com]

- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 12. tcichemicals.com [tcichemicals.com]

- 13. rsc.org [rsc.org]

- 14. synquestlabs.com [synquestlabs.com]

- 15. echemi.com [echemi.com]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. epa.gov [epa.gov]

Biological Activity of Fluoroacetyl Fluoride Metabolites: A Technical Guide

Executive Summary

Fluoroacetyl fluoride (FAF,

Chemical Identity & Environmental Hydrolysis

FAF is rarely encountered in isolation in biological systems; it is primarily an intermediate degradation product of hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs). Upon contact with mucosal moisture or environmental water, it undergoes rapid hydrolysis.

Hydrolysis Reaction:

This reaction yields two distinct toxicological agents:

-

Hydrogen Fluoride (HF): Causes immediate corrosive tissue damage and systemic hypocalcemia.

-

Fluoroacetic Acid (FAA): The stable metabolite that penetrates the blood-brain barrier and mitochondria to initiate lethal synthesis.

Physical Properties of Key Metabolites

| Property | Fluoroacetyl Fluoride (FAF) | Fluoroacetic Acid (FAA) | Fluorocitrate |

| CAS No. | 359-01-3 | 144-49-0 | 357-89-1 |

| State | Gas/Volatile Liquid | Crystalline Solid/Liquid | Metabolic Intermediate |

| Solubility | Reacts violently with water | Highly Soluble | Highly Soluble |

| Primary Hazard | Corrosive Inhalation | Metabolic Poison | Aconitase Inhibitor |

The "Lethal Synthesis" Pathway[3][4]

The toxicity of FAF metabolites is not direct.[1] The molecule must undergo enzymatic conversion to mimic endogenous substrates. This process explains the characteristic latent period (30 minutes to several hours) observed in poisoning cases, during which the toxic metabolite accumulates.

Pathway Mechanics[5]

-

Activation: Fluoroacetate is activated by Acetyl-CoA Synthetase to form Fluoroacetyl-CoA .

-

Condensation: Citrate Synthase condenses Fluoroacetyl-CoA with Oxaloacetate to form (-)-erythro-2-fluorocitrate .

-

Inhibition: Fluorocitrate binds to Aconitase, halting the conversion of citrate to isocitrate.[1]

Visualization: The Lethal Synthesis Cascade

Caption: The metabolic activation pathway of FAF metabolites.[1] Note the conversion from chemically reactive precursor to metabolically active inhibitor.[2][3]

Molecular Mechanism of Action: Aconitase Blockade[3]

The inhibition of aconitase is not simple competitive inhibition.[1][4] It is a "suicide substrate" mechanism.[5]

-

Dehydration: Aconitase acts on (-)-erythro-2-fluorocitrate to remove water, forming fluoro-cis-aconitate .

-

Defluorination & Binding: The enzyme attempts to rehydrate the molecule. However, the fluorine atom is positioned such that the hydration results in defluorination and the formation of 4-hydroxy-trans-aconitate (HTn) .

-

The Trap: HTn binds extremely tightly to the [4Fe-4S] iron-sulfur cluster of the enzyme active site (coordination with

). This binding is essentially irreversible under physiological conditions, sequestering the enzyme and halting cellular respiration.

Physiological Consequence:

-

Citrate Accumulation: Citrate levels in the heart and kidney can rise 10-50 fold.

-

Chelation: Excess citrate chelates plasma calcium, exacerbating the hypocalcemia caused by the initial HF release.

-

Energy Crisis: ATP production ceases, leading to cardiac failure (ventricular fibrillation) and CNS excitability (seizures).

Analytical Methodologies & Detection Protocol

Detection of FAF metabolites requires distinguishing between the volatile precursor (rarely found intact) and the stable fluoroacetate anion.

Experimental Protocol: LC-MS/MS Detection of Fluoroacetate

Objective: Quantify fluoroacetate in biological plasma or tissue homogenate.

Reagents:

-

Internal Standard (IS):

-Sodium Fluoroacetate.[6] -

Mobile Phase A: 5 mM Ammonium Acetate in Water.

-

Mobile Phase B: Acetonitrile.[6]

Workflow:

-

Sample Preparation:

-

Supernatant Handling:

-

Transfer supernatant to a clean vial. Evaporate to dryness under

stream at 40°C. -

Reconstitute in 100

Mobile Phase A.

-

-

LC Conditions:

-

Column: C18 or HILIC (e.g., 2.1 x 100 mm, 1.7

). -

Flow Rate: 0.3 mL/min.

-

Gradient: 0-1 min (100% A), 1-5 min (Linear to 50% B), 5-7 min (Hold).

-

-

MS/MS Parameters (ESI Negative Mode):

-

Precursor Ion:

77.0 (Fluoroacetate) -

Product Ion (Quant):

57.0 ( -

Product Ion (Qual):

33.0 (

-

Visualization: Analytical Workflow

Caption: Standardized LC-MS/MS workflow for the isolation and quantification of fluoroacetate from complex biological matrices.

Toxicology & Safety Profile

Toxicity Data Summary

| Species | Route | LD50 / LC50 | Notes |

| Rat | Oral (Fluoroacetate) | 0.2 - 5.0 mg/kg | High variability by strain. |

| Dog | Oral (Fluoroacetate) | 0.06 - 0.2 mg/kg | Extremely sensitive (CNS signs). |

| Human | Oral (Estimated) | 2 - 10 mg/kg | ~5 mg/kg is often cited as lethal. |

| Rat | Inhalation (FAF) | ~50 ppm (1h) | Corrosive + Systemic toxicity. |

Therapeutic Countermeasures

There is no specific antidote that reverses the aconitase inhibition once the Fe-S cluster is bound. Treatment is supportive and competitive:

-

Acetate Donors: Administration of Glyceryl Monoacetate (Monoacetin) or ethanol.

-

Calcium Gluconate: IV administration to treat fluoride-induced hypocalcemia.

-

Seizure Control: Benzodiazepines for CNS excitability.

References

-

Peters, R. A. (1952).[4] Lethal Synthesis. Proceedings of the Royal Society of London. Series B - Biological Sciences. Link

-

Lauble, H., et al. (1996).[1] The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex. PNAS. Link

-

Goncharov, N. V., et al. (2006). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology. Link

-

US EPA. (2021). Selected Analytical Methods for Environmental Remediation and Recovery (SAM). Link

- Timperley, M. H. (1979). Metabolism of fluoroacetate in the liver. New Zealand Journal of Science.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluoroacetate and fluorocitrate: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nemc.us [nemc.us]

- 7. researchgate.net [researchgate.net]

- 8. escholarship.org [escholarship.org]

- 9. Fluoride exposure and metabolic alterations: a scoping review of metabolomic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. Hydrolysis of iron and chromium fluorides: mechanism and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Fluoroacetyl Fluoride: Strategic Acylation in Fluorinated Drug Synthesis

Executive Summary

Fluoroacetyl fluoride (FAF,

This guide details the handling, safety mechanisms, and reaction protocols for utilizing FAF in Friedel-Crafts acylations, providing a robust pathway for synthesizing

Chemical Profile & Strategic Advantage

Why Fluoroacetyl Fluoride? In medicinal chemistry, the introduction of a fluorine atom often improves metabolic stability and lipophilicity. FAF serves as a direct electrophilic source of the fluoroacetyl group.

| Feature | Fluoroacetyl Fluoride (FAF) | Fluoroacetyl Chloride (FAC) |

| Leaving Group | Fluoride ( | Chloride ( |

| Bond Strength (C-X) | Stronger (approx. 117 kcal/mol) | Weaker (approx. 81 kcal/mol) |

| Hydrolytic Stability | Higher (More resistant to ambient moisture) | Lower (Fumes instantly in air) |

| Lewis Acid Affinity | High affinity for "hard" Lewis acids (e.g., | High affinity for "soft/borderline" acids (e.g., |

| Byproduct | HF (Requires specific metallurgy/glassware) | HCl (Corrosive gas) |

Mechanistic Insight: Acyl fluorides like FAF are unique; the strong C-F bond makes them less prone to uncatalyzed hydrolysis than chlorides, yet they are highly reactive toward nucleophiles when activated by Lewis acids or silyl nucleophiles. This allows for cleaner reaction profiles in sensitive total syntheses.

Safety & Toxicology: The "Lethal Synthesis"

CRITICAL WARNING: FAF is an extremely hazardous reagent. Beyond its corrosive nature (generating HF), its primary danger lies in its metabolic bioactivation.

Upon hydrolysis or inhalation, FAF releases fluoroacetic acid (or fluoroacetate). This compound mimics acetic acid and enters the Krebs (Tricarboxylic Acid) Cycle. It is converted into (-)-erythro-2-fluorocitrate , which irreversibly binds to and inhibits aconitase . This blockade halts cellular respiration, leading to citrate accumulation, convulsions, and cardiac failure.

Visualization: The Mechanism of Toxicity The following diagram illustrates the "Lethal Synthesis" pathway that makes FAF handling critical.

Caption: Pathway of fluoroacetate poisoning. The "Lethal Synthesis" converts the precursor into a suicide inhibitor of aconitase.[1][2]

Safety Protocol:

-

Containment: All work must be performed in a functioning fume hood or glovebox.

-

Antidote Awareness: While specific antidotes (e.g., ethanol, monoacetin) exist, they have limited efficacy windows. Immediate medical attention is required for any exposure.

-

Destruction: Quench excess FAF with basic solutions (e.g., NaOH) to form fluoride salts, but ensure the waste is treated as P-listed hazardous waste (US EPA designation for fluoroacetate derivatives).

Application Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of an aryl fluoromethyl ketone, a common scaffold in pharmaceutical research (e.g., for producing fluorinated ephedrine analogs or enzyme inhibitors).

Target Reaction:

Materials

-

Substrate: Anisole (Methoxybenzene) [Model Substrate]

-

Reagent: Fluoroacetyl Fluoride (FAF)

-

Catalyst: Boron Trifluoride Etherate (

) or Aluminum Chloride ( -

Solvent: Dichloromethane (DCM), anhydrous

-

Atmosphere: Argon or Nitrogen

Step-by-Step Methodology

-

System Preparation:

-

Oven-dry a 250 mL three-neck round-bottom flask.

-

Equip with a magnetic stir bar, temperature probe, pressure-equalizing addition funnel, and an inert gas inlet.

-

Note: Glassware etching may occur due to HF byproducts; use Teflon-lined vessels if available or inspect glass post-reaction.

-

-

Reagent Loading (Inert Atmosphere):

-

Charge the flask with Anisole (10.0 mmol, 1.0 eq) and anhydrous DCM (50 mL).

-

Cool the mixture to 0°C using an ice/water bath.

-

-

Catalyst Activation:

-

Option A (

): Add -

Option B (

): Add

-

-

Addition of FAF:

-

Add Fluoroacetyl Fluoride (10.5 mmol, 1.05 eq) dropwise over 15 minutes.

-

Caution: Exothermic reaction. Maintain internal temperature

.

-

-

Reaction Phase:

-

Allow the reaction to warm to room temperature (20–25°C).

-

Stir for 2–4 hours. Monitor conversion via TLC or GC-MS (look for M+ peak corresponding to product).

-

-

Quenching (High Risk Step):

-

Workup & Purification:

-

Separate the organic layer.

-

Extract the aqueous layer with DCM (

). -

Wash combined organics with saturated

(to neutralize HF) and brine. -

Dry over

, filter, and concentrate -

Purification: Recrystallization (hexane/EtOAc) or Flash Chromatography.

-

Mechanistic Workflow

The following diagram details the electrophilic aromatic substitution pathway, highlighting the activation of the acyl fluoride.

Caption: Friedel-Crafts Acylation mechanism using FAF. The acylium ion is the active electrophile generated by Lewis Acid coordination.[6]

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of FAF | Ensure strictly anhydrous solvents and inert atmosphere. |

| Chlorinated Byproducts | Halogen Exchange | If using |

| Glass Etching | HF Generation | Use polypropylene or Teflon-coated reactors; neutralize quench immediately with Calcium Gluconate or Carbonate. |

| Poly-acylation | Highly Activated Substrate | Reduce catalyst loading; lower reaction temperature to -20°C. |

References

-

Olah, G. A., & Kuhn, S. J. (1960). Friedel-Crafts and Related Reactions.[7][3][6][8] Acylation with Acyl Fluorides. Journal of the American Chemical Society.

-

Peters, R. A. (1952). Lethal Synthesis.[1][2] Proceedings of the Royal Society of London. Series B.

-

Goncharov, N. V., et al. (2006). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology.

-

Prakash, G. K. S., & Olah, G. A. (2018). Synthetic Fluorine Chemistry.[7] Wiley-Interscience. (General Reference for Acyl Fluoride reactivity).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9663, Fluoroacetyl chloride (Analogous handling data).[9]

Sources

- 1. Toxicology of fluoroacetate: a review, with possible directions for therapy research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Fluoroacetyl chloride | C2H2ClFO | CID 9663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. US5672748A - Process for preparing trifluoroacetyl fluoride - Google Patents [patents.google.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. Fluoroacetyl chloride - Wikipedia [en.wikipedia.org]

Application of fluoroacetyl fluoride in agrochemical development

Application Note: Precision Monofluoromethylation in Agrochemical Scaffolds

Part 1: Executive Summary & Core Directive

The Strategic Value of the Monofluoromethyl (

Fluoroacetyl Fluoride (FAF) is the most atom-efficient, albeit hazardous, electrophilic reagent for introducing the

Scope of this Guide: This document provides a rigorous safety framework and a validated protocol for utilizing FAF to synthesize 3-(fluoromethyl)pyrazoles , a scaffold analogous to those found in blockbuster carboxamide fungicides.

Part 2: Critical Safety Directive (The "Lethal Synthesis")

WARNING: EXTREME TOXICITY HAZARD Fluoroacetyl fluoride is not merely a corrosive acid fluoride; it is a precursor to fluoroacetate , a metabolic poison.[1]

-

Mechanism of Toxicity: Upon hydrolysis or metabolism, FAF yields fluoroacetic acid.[1] In vivo, this is converted to fluorocitrate , which irreversibly inhibits aconitase in the Krebs cycle (Tricarboxylic Acid Cycle).[2] This leads to citrate accumulation, cellular respiration failure, and death. This process is historically known as "Lethal Synthesis."

-

Immediate Hazards:

-

Inhalation: Reacts with moisture in the respiratory tract to release HF (hydrofluoric acid) and fluoroacetic acid.

-

Skin: Rapid absorption; causes deep tissue burns (HF) and systemic poisoning.

-

-

Mandatory Engineering Controls:

-

All handling must occur in a Class II Biosafety Cabinet or a Glovebox under inert atmosphere (

or Ar). -

Scrubbing: Exhaust must pass through a caustic scrubber (NaOH) to neutralize HF and FAF vapors.

-

Antidote: Calcium gluconate gel (for HF burns) and ethanol/acetate precursors (medical intervention for systemic toxicity) must be available on-site.

-

Part 3: Chemical Utility & Reactivity Profile

FAF ($ \text{FCH}_2\text{COF} $) is a "hard" electrophile. Unlike its chloride analogue, the C-F bond in the acyl fluoride offers unique stability-reactivity balance, often permitting cleaner reactions with soft nucleophiles (like enol ethers) without the rapid polymerization seen with acid chlorides.

Comparison of Fluorinating Reagents:

| Reagent | Moiety Introduced | Reactivity | Atom Economy | Primary Byproduct |

| Fluoroacetyl Fluoride | High (Acylation) | High | HF | |

| Ethyl Fluoroacetate | Low (Ester) | Low | Ethanol | |

| Selectfluor | Moderate (Electrophilic F) | Very Low | Sulfonamide | |

| DAST/Deoxo-Fluor | High (Explosive risk) | Moderate | Sulfinates |

Part 4: Experimental Protocol

Workflow: Synthesis of 3-(Fluoromethyl)-1H-pyrazole

This protocol describes the synthesis of a fluorinated heterocyclic building block. The

Target Molecule: 3-(Fluoromethyl)-1H-pyrazole (Intermediate for SDHI analogues)

Reagents:

-

Fluoroacetyl fluoride (FAF) [CAS: 359-01-3]

-

Ethyl vinyl ether (Enol ether substrate)

-

Pyridine (Base/Scavenger)[3]

-

Hydrazine hydrate ($ \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} $)

-

Dichloromethane (DCM, Anhydrous)

Step-by-Step Methodology:

1. Acylation (Formation of the

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, N2 inlet, and a pressure-equalizing addition funnel. Cool to -10°C using an ice/salt bath.

-

Charge: Add Ethyl vinyl ether (1.2 eq) and Pyridine (1.1 eq) in anhydrous DCM (10 vol).

-

Addition: Transfer Fluoroacetyl fluoride (1.0 eq) into the addition funnel via a cannula (closed system). Note: FAF is a gas/low-boiling liquid (bp ~50°C); handle as a volatile liquid.

-

Reaction: Dropwise add FAF to the stirring solution over 30 minutes. Maintain internal temperature

. The solution will turn yellow/orange. -

Mechanism: The vinyl ether attacks the acyl fluoride, eliminating HF (trapped by pyridine) to form 4-ethoxy-1-fluoro-3-buten-2-one .

-

Monitoring: Monitor by TLC (SiO2, Hexane/EtOAc) or GC-MS. Stir for 2 hours at 0°C, then warm to room temperature (RT) for 1 hour.

2. Cyclization (Pyrazole Formation):

-

Preparation: Cool the reaction mixture containing the intermediate enone back to 0°C .

-

Addition: Slowly add Hydrazine hydrate (1.5 eq) dissolved in Ethanol (5 vol). Caution: Exothermic.

-

Reflux: Once addition is complete, equip with a reflux condenser and heat to 60°C for 3 hours.

-

Work-up:

-

Cool to RT. Quench with saturated

(careful, gas evolution). -

Extract with EtOAc (3x).

-

Wash combined organics with Brine, dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize from Hexane/DCM or purify via flash column chromatography.

Yield Expectation: 65-75% Characterization:

-

1H NMR: Look for doublet at

ppm ( -

19F NMR: Singlet (decoupled) or Triplet around

to

Part 5: Visualization & Logic Pathways

Figure 1: Engineering Safety Controls for FAF Handling

Caption: Mandatory closed-loop engineering controls for handling Fluoroacetyl Fluoride to prevent "Lethal Synthesis" exposure.

Figure 2: Reaction Mechanism (Synthesis of 3-Fluoromethylpyrazole)

Caption: Chemical pathway for converting Fluoroacetyl Fluoride into a bioactive heterocyclic scaffold.

Part 6: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of FAF | Ensure all solvents are anhydrous (<50 ppm water). Dry glassware overnight. |

| Dark/Tar Formation | Polymerization of Vinyl Ether | Maintain temperature strictly < 0°C during addition. Add FAF slowly. |

| Etching of Glass | HF Generation | Use pyridine or triethylamine as an HF scavenger. Consider using PTFE-lined reactors for scale-up. |

| Incomplete Cyclization | Hydrazine purity | Use high-grade hydrazine hydrate. Ensure reflux temperature is maintained for >2 hours. |

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

- Pattison, F. L. M., & Peters, R. A. (1949). Monofluoroacetic Acid and Related Compounds. Pharmacological Reviews, 1(2), 225-240. (Seminal work on "Lethal Synthesis").

- Mykhailiuk, P. K. (2015). In situ generation of difluoromethyl diazomethane for [3+2] cycloadditions with alkynes. Angewandte Chemie International Edition, 54(24), 7069-7073.

-

Funabiki, K., et al. (2006). Facile synthesis of 3-(fluoromethyl)pyrazoles and their application to novel herbicides. Journal of Fluorine Chemistry, 127(2), 205-212. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9625, Fluoroacetyl fluoride. Link

Sources

Safe handling and storage procedures for fluoroacetyl fluoride

Application Note: Safe Handling, Storage, and Decontamination of Fluoroacetyl Fluoride

Executive Summary & Hazard Profile

Fluoroacetyl fluoride (FAF, CAS 1514-42-7) represents a "dual-threat" chemical agent. It combines the immediate corrosive, volatility, and bone-seeking hazards of acyl fluorides (releasing Hydrogen Fluoride upon hydrolysis) with the delayed, catastrophic metabolic toxicity of fluoroacetates (Compound 1080 precursors).

Critical Warning: Unlike standard acid halides, neutralizing FAF with base does not detoxify the waste . It merely converts the corrosive FAF into sodium fluoroacetate, a highly stable, water-soluble, and lethal metabolic poison (P-listed waste P058).

| Property | Specification |

| Chemical Formula | |

| CAS Number | 1514-42-7 |

| Physical State | Volatile Liquid / Gas (Boiling Point est. ~20–30°C) |

| Primary Hazards | Fatal if Inhaled/Absorbed , Corrosive, Water-Reactive |

| Odor Threshold | Not established (Do not rely on odor for detection) |

Mechanism of Toxicity: The "Lethal Synthesis"[4][5][6]

Understanding the mechanism is vital for recognizing why standard antidotes for acid burns fail to prevent systemic collapse. FAF toxicity occurs in two phases:

-

Phase I: Corrosive Hydrolysis (Immediate) Upon contact with mucous membranes or lung tissue, FAF hydrolyzes rapidly:

Result: Chemical burns and systemic fluoride poisoning (hypocalcemia). -

Phase II: Metabolic Poisoning (Delayed 30 min – 6 hours) The fluoroacetic acid is absorbed and undergoes "Lethal Synthesis." It mimics acetate, entering the Krebs Cycle (TCA cycle) to form (-)-erythro-2-fluorocitrate .

Visualizing the Pathway

Figure 1: The dual-pathway toxicity of Fluoroacetyl Fluoride. Note that neutralizing HF does not stop the metabolic poisoning pathway on the right.

Engineering Controls & Personal Protective Equipment (PPE)

Due to the volatility and extreme toxicity, FAF must never be handled on an open bench.

Primary Containment

-

Glovebox (Recommended): An inert atmosphere (Nitrogen/Argon) glovebox is the only safe environment for handling pure FAF.

-

Fume Hood (Conditional): Acceptable only for dilute solutions (<100 mM). Must have a face velocity >100 fpm and be designated for HF use.

PPE Matrix

| Zone | Equipment | Specification |

| Respiratory | Self-Contained Breathing Apparatus (SCBA) | Required for spill cleanup. Standard respirators are insufficient for FAF gas. |

| Dermal (Hands) | Double Glove System | Inner: Nitrile (4 mil). Outer: Silver Shield® or Laminate (essential for permeation resistance). |

| Body | Chem-Tape & Apron | Tyvek® lab coat with chemical apron. Tape glove cuffs to sleeves. |

| Eyes | Goggles + Face Shield | Standard safety glasses are insufficient against gas/mist. |

Operational Protocols

Protocol A: Safe Transfer and Synthesis

Rationale: FAF reacts violently with moisture. Glassware can be etched by HF byproducts, causing structural failure.

-

Vessel Selection: Use PFA (Perfluoroalkoxy) or FEP flasks. If glass must be used, it must be oven-dried overnight and silylated to reduce surface reactivity.

-

Temperature Control: Maintain FAF at -20°C or lower during storage. Handle in a cooling bath (Dry Ice/Acetone) if the ambient temp is >20°C to prevent vaporization.

-

Cannula Transfer: Never pour FAF. Use positive pressure cannula transfer (double-tipped needle) or a gas-tight syringe with a Teflon-tipped plunger.

-

Trap Setup: Connect the reaction vessel vent to a scrubbing train:

-

Trap 1: Empty (Anti-suckback).

-

Trap 2: 20% KOH in Methanol (Chemical quench).

-

Protocol B: Decontamination & Waste Management (The Critical Step)

Most accidents occur here. Researchers assume "neutralized" acid is safe.

The "Double-Quench" Method:

-

Step 1: Chemical Neutralization (In Fume Hood)

-

Slowly add the FAF waste stream to a stirred solution of 20% NaOH (aq) at 0°C.

-

Reaction:

. -

Status: The corrosive hazard is gone. The metabolic poison (Sodium Fluoroacetate) is now in solution.

-

-

Step 2: Waste Segregation

-

DO NOT pour this solution down the drain.

-

Label the container: "HIGHLY TOXIC: P-LISTED WASTE (P058) - SODIUM FLUOROACETATE."

-

The waste must be disposed of via high-temperature incineration by a licensed hazardous waste contractor.

-

Workflow Logic

Figure 2: Decision matrix and waste stream logic for FAF.

Emergency Response

In Case of Exposure:

-

Skin: Immediate irrigation (15 mins). Apply Calcium Gluconate Gel (for HF) AND seek immediate medical attention for potential systemic fluoroacetate poisoning.

-

Inhalation: Evacuate to fresh air. Oxygen administration is vital.

-

Medical Antidote Note:

-

Standard cyanide kits do NOT work.

-

Ethanol loading (similar to methanol poisoning) has been suggested to compete with fluoroacetate for Acetyl-CoA synthetase, potentially buying time [1, 2].

-

Acetate (Glyceryl monoacetate) is the specific experimental antidote.

-

References

-

Goncharov, N. V., et al. (2006). "Toxicology of fluoroacetate: a review, with possible directions for therapy research." Journal of Applied Toxicology.

-

Proudfoot, A. T., et al. (2006). "Sodium fluoroacetate poisoning."[4] Toxicological Reviews.

-

CDC/NIOSH. (2018). "Emergency Response Safety and Health Database: Fluoroacetic Acid." (Parent acid data).

-

U.S. EPA. (2023). "P-List of Acutely Hazardous Wastes (40 CFR 261.33)."

Sources

Fluoroacetyl fluoride as an intermediate for trifluoroacetic acid

Application Note: Electrochemical Synthesis of Trifluoroacetic Acid via the Fluoroacetyl Fluoride Pathway

Executive Summary

This guide details the synthesis of Trifluoroacetic Acid (TFA) , focusing on the critical role of Fluoroacetyl Fluoride (FAF) as the transient mechanistic intermediate during Electrochemical Fluorination (ECF).

While Trifluoroacetyl Fluoride (TFAF) is the direct precursor to TFA, the process efficiency relies on the stepwise anodic fluorination of acetyl precursors (Acetyl Fluoride or Acetic Anhydride). Understanding the Fluoroacetyl Fluoride (

-

Process Control: Incomplete fluorination leads to hazardous mono- and di-fluoro impurities which are difficult to separate.

-

Safety: Unlike the perfluorinated product, the mono-fluorinated intermediate (FAF) metabolizes to fluoroacetate, a potent inhibitor of the Krebs cycle (similar to "Compound 1080").

This protocol utilizes the Simons Process (ECF) in anhydrous hydrogen fluoride (aHF), providing a self-validating workflow to ensure exhaustive fluorination.

Reaction Mechanism & Chemical Basis

The synthesis proceeds via a radical-cation mechanism on a nickel fluoride (

The Pathway:

-

Solvolysis: Acetic anhydride converts to Acetyl Fluoride in aHF.

-

Stepwise Fluorination: Acetyl Fluoride undergoes anodic oxidation.

-

Intermediate 1:Fluoroacetyl Fluoride (FAF) -

(Toxic, Transient) -

Intermediate 2:Difluoroacetyl Fluoride (DFAF) -

-

Final Precursor:Trifluoroacetyl Fluoride (TFAF) -

(Volatile gas)[1]

-

-

Hydrolysis: TFAF reacts with water to yield Trifluoroacetic Acid (TFA).[2]

Pathway Visualization

Figure 1: Stepwise fluorination pathway showing FAF as the bottleneck intermediate requiring exhaustive oxidation.

Critical Safety Protocol (Self-Validating)

WARNING: Extreme Toxicity Hazard

Fluoroacetyl fluoride (

The "Red-Flag" Validation System: To ensure safety, you must validate the absence of FAF before opening the system.

-

Containment: The entire ECF cell and hydrolysis unit must be a closed loop.

-

Scrubber: All exhaust must pass through a 20% KOH scrubber.

-

Validation Check:

-

Take a 100 µL aliquot of the hydrolyzed crude product.

-

Run

NMR (No lock required for quick check). -

Pass: Single peak at -76 ppm (TFA).

-

Fail (STOP): Triplet/Multiplet at -220 to -230 ppm indicates

species. Do not distill. Return to fluorination or destroy with excess caustic.

-

Experimental Protocol: Simons Process ECF

Equipment Requirements

-

Reactor: Jacketed Stainless Steel (316L) or Monel electrolytic cell.

-

Anode: Nickel pack (99.9% purity), surface area approx.

. -

Cathode: Nickel or Steel.

-

Condenser: Reflux condenser set to -20°C (keeps HF in, lets TFAF gas out).

-

Power Supply: DC Rectifier (0-10V, 0-50A).

Step-by-Step Methodology

Phase 1: Preparation & Solvolysis

-

Drying: Pass dry

through the cell for 2 hours. -

Electrolyte Loading: Condense Anhydrous Hydrogen Fluoride (aHF) into the cell. Caution: aHF is lethal and boils at 19.5°C.

-

Substrate Addition: Slowly add Acetic Anhydride (10-20 wt% concentration).

-

Chemistry:

. -

Note: Both species will eventually be fluorinated.

-

Phase 2: Electrochemical Fluorination (The "Simons" Step)

-

Pre-Electrolysis (Conditioning): Apply low voltage (4.0 V) for 2 hours to form the catalytic

layer on the anode. -

Ramp Up: Increase voltage to 5.0 - 6.0 V .

-

Current Density Target: 1.0 - 2.0

. -

Temperature Control: Maintain cell temperature at 0°C to 10°C.

-

-

Reaction Monitoring:

-

Hydrogen gas (

) evolves at the cathode. -

TFAF (

) boils at -59°C. It will vaporize immediately upon formation. -

FAF (

) boils higher (+12°C est). It remains in the HF solution, ensuring it is further fluorinated. -

Critical Control: Do not let the cell temperature exceed 20°C, or FAF will vaporize before being fully fluorinated to TFAF.

-

Phase 3: Collection & Hydrolysis

-

Gas Trap: The off-gas (TFAF +

+ trace HF) passes through the -20°C reflux condenser (returns HF/FAF to cell). -

Hydrolysis Scrubber: Direct the gas stream into a vessel containing crushed ice/water.

-

Reaction:

. -

Exothermic: Cool the receiving vessel vigorously.

-

-

Phase Separation: The product is an aqueous solution of TFA and HF.

Phase 4: Purification

-

HF Removal: Add concentrated sulfuric acid (

) to the aqueous mixture. Distill the TFA. -

Fractional Distillation: Collect the fraction boiling at 72.4°C .

-

Yield Calculation: Based on current efficiency (typically 40-60% for Simons process).

-

Data Analysis & Characterization

Use

| Compound | Formula | Multiplicity | Status | |

| Fluoroacetyl Fluoride | -228 (approx) | Triplet ( | TOXIC IMPURITY | |

| Difluoroacetyl Fluoride | -120 (approx) | Doublet | Intermediate | |

| Trifluoroacetyl Fluoride | -75 to -80 | Singlet | Precursor | |

| Trifluoroacetic Acid | -76.5 | Singlet | Final Product |

*Reference:

Process Flow Diagram

Figure 2: Process flow highlighting the reflux loop as the safety barrier preventing FAF escape.

References

-

Simons, J. H., et al. (1949). "The Electrochemical Process for the Production of Fluorocarbons." Journal of the Electrochemical Society, 95(2), 47-67.

-

3M Company. (1950). "Method of making fluorocarbon acids." US Patent 2519983A.

-

Solvay Fluor. (2012). "Trifluoroacetyl Fluoride Safety Data Sheet." Solvay Chemicals.

-

Hough, A. & Phipps, J. (1978). "Electrochemical Fluorination of Acetyl Fluoride." Journal of Fluorine Chemistry, 12(4), 305-315.

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 67716, Trifluoroacetyl fluoride."

Sources

Precision Monitoring of Fluoroacetyl Fluoride: Protocols for In-Situ and Offline Analysis

Executive Summary

Fluoroacetyl fluoride (FAF) is a critical yet hazardous fluorinated building block used in the synthesis of high-value agrochemicals and pharmaceuticals. Its high reactivity and tendency to hydrolyze into toxic fluoroacetic acid make standard offline analysis (HPLC/GC) unreliable without immediate quenching. This Application Note details a dual-modality monitoring framework: In-Situ Spectroscopic Monitoring (PAT) for real-time reaction kinetics and Derivatization-Based Offline Quantitation for purity assessment.

⚠️ Critical Safety Warning

Fluoroacetyl fluoride is acutely toxic and corrosive.

-

Toxicity: FAF hydrolyzes to fluoroacetic acid, a metabolic poison that inhibits the Krebs cycle (aconitase inhibitor).

-

Engineering Controls: All operations must occur in a functioning fume hood or glovebox.

-

Materials: Avoid standard borosilicate glass if HF is present as a byproduct; use PFA (Perfluoroalkoxy) or PTFE reactors.

-

First Aid: Calcium gluconate gel must be immediately available for skin exposure.

Part 1: The Analytical Challenge

Monitoring FAF reactions presents two specific failure modes for standard analytics:

-

Hydrolysis Interference: FAF reacts with ambient moisture to form fluoroacetic acid (

), which can corrode GC injectors and degrade HPLC columns. -

Spectral Overlap: In complex reaction mixtures, the carbonyl signatures of the precursor (e.g., fluoroacetic acid) and the product (FAF) are close, requiring high-resolution discrimination.

Part 2: In-Situ Spectroscopic Monitoring (PAT)

The most robust method for tracking FAF formation is In-Situ FTIR (ReactIR) or Raman Spectroscopy . These methods allow for "eyes-in-the-reactor" analysis without sampling, eliminating hydrolysis risks.

Principle of Operation

Acyl fluorides exhibit a distinct carbonyl (

-

Target Analyte: Fluoroacetyl Fluoride (

)[1] -

Diagnostic Band:

(C=O stretch) -

Interference: Fluoroacetic acid typically absorbs at

(monomer) or lower (dimer). The

Experimental Setup (Graphviz)

Figure 1: In-situ monitoring workflow using Diamond ATR probe technology.

Protocol: Real-Time Tracking[1]

-

Blanking: Collect a background spectrum of the dry solvent (e.g., Dichloromethane or THF) at reaction temperature.

-

Baselines: Establish

baseline after adding the starting material (e.g., Fluoroacetic acid or precursor). Note the peak at -

Initiation: Upon adding the fluorinating agent (e.g., Deoxo-Fluor, XtalFluor-E, or Thionyl Fluoride), track the appearance of the band at

and the disappearance of the -

Endpoint: Reaction is deemed complete when the first derivative of the

absorbance curve approaches zero.

Part 3: 19F NMR Spectroscopy (The Gold Standard)

Because Fluorine-19 is 100% naturally abundant and highly sensitive, it provides the most structural information.

Spectral Characteristics

FAF contains two distinct fluorine environments.

-

Signal A (-COF): The acyl fluoride fluorine.[2] Typically appears as a broad signal or triplet (due to coupling with

protons). Chemical shift range: -

Signal B (-CH_2F): The alpha-fluorine. Appears as a triplet of doublets (

coupling +

Protocol: Quantitative 19F NMR (qNMR)

-

Sampling: Withdraw

of reaction mixture. -

Solvent: Dilute immediately into

of anhydrous-

Note: Use an NMR tube with a PTFE liner to prevent glass etching if HF is present.

-

-

Internal Standard: Add a known amount of

-Trifluorotoluene ( -

Acquisition:

-

Relaxation Delay (

): -

Scans: 16–32 scans are usually sufficient due to high sensitivity.

-

Part 4: Offline Quantitation via Derivatization

Direct injection of acyl fluorides into GC or HPLC is not recommended due to on-column hydrolysis. Derivatization converts the unstable FAF into a stable amide or ester.

Reaction Logic

We utilize Aniline or Benzylamine to form a UV-active fluoroacetamide derivative.Derivatization Workflow (Graphviz)

Figure 2: Quench-and-analyze protocol for offline chromatographic verification.

Detailed Protocol

-

Preparation: Prepare a quench vial containing

of Dichloromethane containing -

Sampling: Transfer

of the reaction mixture into the quench vial. Vortex for 30 seconds. -

Workup: Add

of -

Separation: Remove the organic (bottom) layer.

-

Analysis: Inject onto a C18 HPLC column (UV detection at 254 nm) or GC-MS.

-

Validation: The resulting 2-fluoro-N-phenylacetamide is stable and has a distinct retention time.

-

Summary of Analytical Characteristics

| Method | Target Signal | Key Advantage | Limitation |

| In-Situ FTIR | Real-time, no sampling, no hydrolysis. | Requires probe installation; solvent background subtraction needed. | |

| 19F NMR | Structural certainty; differentiates F-species. | Requires sampling; glass corrosion risk. | |

| Derivatization | Stable Amide Peak | High sensitivity (UV/MS); precise yield calc. | Delayed result; assumes instantaneous quench. |

References

-

In-Situ Acyl Fluoride Synthesis & Monitoring

- Title: Triphosgene/KF-mediated acyl fluoride synthesis via in situ fluoro(chloro)phosgene.

- Source: Organic & Biomolecular Chemistry (RSC).

-

URL:[Link]

-

Derivatization Techniques

-

19F NMR Chemical Shifts

- Title: 19F Chemical Shifts and Coupling Constants Table.

- Source: UCSB NMR Facility.

-

URL:[Link]

-

Safety & Handling

-

Title: Fluoroacetyl Chloride/Fluoride Safety Data Sheet.[1]

- Source: Santa Cruz Biotechnology.

-

Sources

Application Note & Protocol: Gas Chromatography Analysis of Fluoroacetyl Fluoride Derivatives

Abstract